![molecular formula C17H26N2O3S B5163788 4-[3-(1-azepanyl)-3-oxopropyl]-N-ethylbenzenesulfonamide](/img/structure/B5163788.png)
4-[3-(1-azepanyl)-3-oxopropyl]-N-ethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of sulfonamide compounds involves complex reactions, providing insights into the chemical versatility and reactivity of these molecules. For instance, a related synthesis process involved the cyclization of N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide with carbon disulfide to afford a product with antitubercular potential, showcasing the methodologies that could be applied in synthesizing similar sulfonamide derivatives (Purushotham & Poojary, 2018).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds reveals their complex interaction potential. For example, the structural properties of sulfonamide inhibitors bearing a 4-(cycloalkylamino-1-carbonyl)benzenesulfonamide moiety were explored, showing significant inhibition for certain enzymes, indicating the importance of structural elements in biological activity (Buemi et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of sulfonamides allows for a variety of reactions, including alkylation and arylation, highlighting their utility in synthetic chemistry. For instance, 4-Cyanobenzenesulfonamides demonstrated the ability to cleave to the parent amine under specific conditions, offering a versatile method for amine synthesis and protection (Schmidt et al., 2017).
properties
IUPAC Name |
4-[3-(azepan-1-yl)-3-oxopropyl]-N-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-2-18-23(21,22)16-10-7-15(8-11-16)9-12-17(20)19-13-5-3-4-6-14-19/h7-8,10-11,18H,2-6,9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQHSVKLJRUFDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.